7-Methyl-1-(triisopropylsilyl)-1H-indol-3-ylboronic acid
Description
7-Methyl-1-(triisopropylsilyl)-1H-indol-3-ylboronic acid is a substituted indole derivative featuring three key functional groups:
- Triisopropylsilyl (TIPS) group at position 1: A bulky protecting group that stabilizes the indole nitrogen against undesired reactions.
- Methyl group at position 7: A moderately electron-donating substituent influencing electronic and steric properties.
- Boronic acid at position 3: Enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.
This compound is hypothesized to serve as a versatile intermediate in pharmaceutical and materials science research, leveraging its boronic acid for bond-forming reactions while the TIPS group ensures regioselectivity and stability .
Properties
CAS No. |
1029654-35-0 |
|---|---|
Molecular Formula |
C18H30BNO2Si |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
[7-methyl-1-tri(propan-2-yl)silylindol-3-yl]boronic acid |
InChI |
InChI=1S/C18H30BNO2Si/c1-12(2)23(13(3)4,14(5)6)20-11-17(19(21)22)16-10-8-9-15(7)18(16)20/h8-14,21-22H,1-7H3 |
InChI Key |
GQNUTIPQAREFAE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C2=C(C=CC=C12)C)[Si](C(C)C)(C(C)C)C(C)C)(O)O |
Origin of Product |
United States |
Biological Activity
7-Methyl-1-(triisopropylsilyl)-1H-indol-3-ylboronic acid is a boronic acid derivative with significant potential in various biological applications. Its unique structure, characterized by the presence of a boronic acid functional group and an indole moiety, suggests a range of biological activities, including antioxidant, antibacterial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C18H30BNO2Si
- Molecular Weight : 331.33 g/mol
- CAS Number : 1029654-35-0
Antioxidant Activity
Recent studies have demonstrated that 7-Methyl-1-(triisopropylsilyl)-1H-indol-3-ylboronic acid exhibits strong antioxidant properties. Using DPPH and CUPRAC assays, the compound showed an IC50 value of 0.11 ± 0.01 µg/mL and 1.73 ± 0.16 µg/mL, respectively, indicating its efficacy in scavenging free radicals and reducing oxidative stress .
Antibacterial Activity
The compound has been tested against various bacterial strains, notably Escherichia coli (ATCC 25922), where it displayed effective antibacterial activity at a concentration of 6.50 mg/mL. This suggests its potential as an antibacterial agent in pharmaceutical formulations .
Anticancer Activity
In vitro studies on cancer cell lines have revealed that the compound possesses cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 18.76 ± 0.62 µg/mL. Notably, it exhibited no toxic effects on healthy cell lines, highlighting its selectivity and potential as a therapeutic agent .
Enzyme Inhibition
The compound also demonstrated significant enzyme inhibition activities:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate activity)
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high activity)
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL (high activity)
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL (high activity) .
Study on Formulation Efficacy
A recent study formulated a cream incorporating the compound and evaluated its biological activities. The results indicated that the cream was microbiologically and dermatologically appropriate, with histological analysis showing no significant adverse changes compared to control groups . This reinforces the compound's potential for use in cosmetic applications.
Comparative Analysis with Quercetin Derivatives
Research comparing this boronic acid derivative with quercetin derivatives suggested that it may possess higher biological activity potential than quercetin itself, particularly in terms of antioxidant and anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares the target compound with structurally related indole derivatives from the provided evidence:
Key Observations:
Boronic Acid vs. Carboxylic Acid :
- The boronic acid at position 3 in the target compound facilitates cross-couplings (e.g., Suzuki reactions), unlike carboxylic acid derivatives (), which are typically used in condensation or amidation reactions.
- Phenylboronic acid in demonstrates the utility of boronic acids in forming carbon-carbon bonds, suggesting analogous reactivity for the target compound .
TIPS Protection vs. Unprotected Indoles: The TIPS group at position 1 shields the indole nitrogen, reducing side reactions (e.g., oxidation or unwanted alkylation). This contrasts with compounds like 7-chloro-3-methylindole-2-carboxylic acid (), where the unprotected nitrogen may limit stability under harsh conditions . highlights the robustness of TIPS-protected enol ethers in oxidative azidation, implying compatibility of the TIPS group in the target compound with diverse reaction conditions .
Chloro substituents () enhance lipophilicity and may improve membrane permeability in drug candidates, whereas the methyl group in the target compound balances solubility and reactivity .
Data Table: Structural and Functional Comparison
Q & A
Q. What are the recommended synthetic routes for 7-Methyl-1-(triisopropylsilyl)-1H-indol-3-ylboronic acid, and how can purity be optimized?
Answer:
- Synthesis : Begin with a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a halogenated indole precursor and a triisopropylsilyl-protected boronic acid. For example, describes a Suzuki coupling protocol using phenylboronic acid derivatives, which can be adapted for this compound. Ensure anhydrous conditions to prevent boronic acid decomposition.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in acetic acid or toluene (as in for similar indole derivatives). Monitor purity via HPLC or TLC.
Q. How should researchers validate the structural integrity of this compound?
Answer:
- Spectroscopy :
- 1H/13C NMR : Confirm the presence of the triisopropylsilyl group (distinct upfield shifts for Si-CH groups) and indole protons (aromatic region). Compare with analogs in (boronic acid NMR data).
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion ([M+H]+) and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, and B content against theoretical values.
Q. What are the optimal storage conditions to prevent degradation?
Answer:
Q. How can researchers troubleshoot low yields in Suzuki-Miyaura couplings involving this boronic acid?
Answer:
- Critical Factors :
- Catalyst System : Optimize Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and bases (e.g., Na2CO3 vs. K3PO4, as in ).
- Steric Effects : The bulky triisopropylsilyl group may hinder coupling; increase reaction temperature (80–100°C) or use microwave-assisted synthesis.
- Validation : Perform kinetic studies and monitor intermediates via LC-MS.
Q. What strategies mitigate air/moisture sensitivity during experimental workflows?
Answer:
- Inert Atmosphere : Use Schlenk lines or gloveboxes for synthesis and handling.
- Stabilizers : Add 1–5% triethylamine to reaction mixtures to scavenge trace moisture (as in for acid-sensitive indoles).
- Real-Time Monitoring : Use in situ FTIR or Raman spectroscopy to detect decomposition.
Q. How should contradictory biological activity data (e.g., varying IC50 values) be resolved?
Answer:
- Assay Standardization :
- Validate cell lines/pathways (e.g., kinase inhibition vs. apoptosis) using positive controls.
- Replicate assays under identical conditions (pH, temperature, solvent).
- Data Analysis : Apply statistical rigor (e.g., ANOVA) to identify outliers (refer to for analytical validation frameworks).
Q. What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to indole-recognizing receptors (e.g., serotonin transporters).
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- Validation : Cross-reference with experimental SAR data (e.g., for indole derivatives).
Q. How does the triisopropylsilyl group influence reactivity compared to other protecting groups?
Answer:
Q. What analytical methods quantify trace impurities in scaled-up batches?
Answer:
Q. How can researchers design SAR studies to optimize bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
